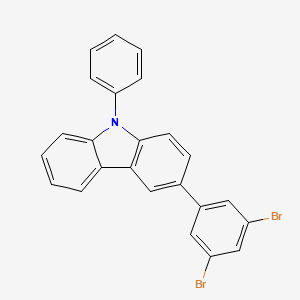

3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dibromophenyl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br2N/c25-18-12-17(13-19(26)15-18)16-10-11-24-22(14-16)21-8-4-5-9-23(21)27(24)20-6-2-1-3-7-20/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVXADLFVMCWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC(=CC(=C4)Br)Br)C5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345021-52-4 | |

| Record name | 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole (CAS Number: 1345021-52-4), a halogenated aromatic carbazole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its likely properties and synthesis based on established knowledge of structurally similar carbazole derivatives. This guide covers the core physicochemical properties, a detailed, representative synthetic protocol, and explores its potential applications in organic electronics and drug discovery, supported by data from analogous compounds.

Introduction to this compound

This compound is a substituted carbazole derivative that has garnered interest for its potential applications in materials science and medicinal chemistry. The carbazole moiety is a well-known building block for organic electronic materials due to its excellent thermal stability, charge-transporting properties, and tunable photophysical characteristics. The introduction of a 3,5-dibromophenyl group at the 3-position and a phenyl group at the 9-position of the carbazole core is expected to significantly influence its electronic and biological properties.

The dibromophenyl substituent offers sites for further functionalization through cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. In the context of drug development, the carbazole nucleus is a recognized pharmacophore, and its derivatives have exhibited a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1]

Physicochemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1345021-52-4 |

| Molecular Formula | C₂₄H₁₅Br₂N |

| Molecular Weight | 477.2 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 167 - 171 °C |

| Purity | ≥98% |

Synthesis of this compound

While a specific, published experimental protocol for the synthesis of this compound has not been identified, a Suzuki-Miyaura cross-coupling reaction is the most probable and efficient method. This approach would involve the coupling of a boronic acid or ester derivative of one of the aromatic components with a halogenated partner. A representative protocol, based on established methods for similar compounds, is provided below.[2]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis would likely proceed via the reaction of 9-phenyl-9H-carbazole-3-boronic acid with 1,3,5-tribromobenzene or, more likely, 3-bromo-9-phenyl-9H-carbazole with (3,5-dibromophenyl)boronic acid. The latter is a common and effective strategy for creating C-C bonds between aryl systems.

Representative Experimental Protocol

Reaction: Coupling of 3-bromo-9-phenyl-9H-carbazole with (3,5-dibromophenyl)boronic acid.

Materials:

-

3-bromo-9-phenyl-9H-carbazole

-

(3,5-dibromophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), (3,5-dibromophenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed solvents: toluene, ethanol, and water in a 4:1:1 ratio.

-

To this mixture, add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.12 eq.).

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, this compound.

Synthetic Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Applications in Organic Electronics

Photophysical and Electrochemical Properties of Related Carbazole Derivatives

The following table summarizes key properties for a selection of 3-aryl-9-phenyl-carbazole derivatives. These values are crucial for designing efficient OLED devices.

| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) | Emission λ (nm) | Reference |

| 9-phenyl-9H-carbazole | -5.8 | -2.4 | 3.4 | 350, 365 | [3] |

| 3-(1-naphthyl)-9-phenyl-9H-carbazole | -5.7 | -2.3 | 3.4 | 380 | [4] |

| 3-(4-(diphenylamino)phenyl)-9-phenyl-9H-carbazole | -5.3 | -2.2 | 3.1 | 430 | [4] |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; Eg: Energy gap.

The dibromo-substitution on the phenyl ring in the target compound is expected to influence these energy levels, potentially lowering the LUMO and affecting the emission properties.

OLED Device Fabrication and Performance with Carbazole Derivatives

A typical multilayer OLED device is fabricated by sequential deposition of organic layers and electrodes. The performance of such devices using carbazole derivatives as the emitting material is highlighted below.

Typical OLED Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

Performance of OLEDs with Carbazole-based Emitters:

| Emitting Material (Carbazole Derivative) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emitted Color | Reference |

| (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile | 4130 | 19.3 | 9.5 | Greenish-Blue | [5] |

| BCzB-PPI | 11,364 | - | 4.43 | Deep-Blue | [6] |

These examples demonstrate the potential of carbazole derivatives in achieving high-performance OLEDs. The specific substitution pattern of this compound would determine its exact electroluminescent properties.

Potential in Drug Development and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1] Phenyl-substituted carbazoles, in particular, have been investigated as potential anticancer agents.[7]

Known Biological Activities of Phenylcarbazole Derivatives

Several studies have demonstrated the cytotoxic effects of phenylcarbazole derivatives against various cancer cell lines. The proposed mechanisms of action, while not fully elucidated, may involve DNA interaction and inhibition of key cellular enzymes like cyclin-dependent kinases (CDKs).[7]

Cytotoxicity of Phenylcarbazole Derivatives against Human Leukemia (CEM) Cells:

| Compound (Substituted Phenylcarbazole) | IC₅₀ (nM) | Reference |

| Phenylcarbazole Maleimide Derivative 1 | 10-100 | [7] |

| Phenylcarbazole Maleimide Derivative 2 | 10-100 | [7] |

IC₅₀: Half-maximal inhibitory concentration.

The presence of two bromine atoms on the phenyl ring of this compound could enhance its biological activity, as halogenation is a common strategy in drug design to improve potency and pharmacokinetic properties.

Potential Signaling Pathway Involvement

Given that some carbazole derivatives have been shown to induce cytotoxicity and affect the cell cycle, a potential area of investigation is their interaction with pathways that regulate cell proliferation and apoptosis. For instance, inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest.

Caption: Hypothetical inhibition of a cell cycle pathway by a carbazole derivative.

Conclusion

This compound is a promising compound with potential applications in both organic electronics and drug discovery. While specific experimental data for this molecule is currently sparse in the literature, its structural features suggest it would possess the favorable properties characteristic of the broader class of 3-aryl-9-phenyl-carbazole derivatives. Its synthesis can likely be achieved through standard cross-coupling methodologies, and it serves as a valuable intermediate for further chemical modifications. Future research should focus on the detailed characterization of its photophysical, electrochemical, and biological properties to fully unlock its potential in various scientific and technological fields.

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Photophysical Properties of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole

A comprehensive review of the available scientific literature reveals a significant gap in the characterization of the photophysical properties of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole. While this compound is commercially available and noted for its potential in organic electronics, detailed experimental data on its absorption, emission, quantum yield, and excited-state lifetime are not publicly accessible in peer-reviewed journals or databases. This guide, therefore, addresses the broader context of closely related carbazole derivatives to provide a foundational understanding for researchers and professionals in drug development and materials science.

Carbazole-based molecules are a cornerstone in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their popularity stems from their excellent thermal stability, efficient charge transport capabilities, and the tunability of their electronic and photophysical properties through chemical modification. The introduction of substituent groups, such as the dibromophenyl and phenyl moieties in the target molecule, is a common strategy to fine-tune these characteristics for specific applications.

General Photophysical Properties of Phenyl-Substituted Carbazole Derivatives

Carbazole itself is a UV-absorbing and blue-emitting fluorophore. The introduction of phenyl and substituted phenyl groups at the 3 and 9 positions of the carbazole core significantly influences its electronic structure and, consequently, its photophysical behavior. These modifications can lead to:

-

Red-Shifted Absorption and Emission: Extended π-conjugation typically results in a bathochromic (red) shift in both the absorption and emission spectra.

-

Tunable Emission Colors: By carefully selecting the substituents, the emission color can be tuned across the visible spectrum.

-

Enhanced Quantum Yields: Strategic substitution can mitigate non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).

-

Improved Charge Transport: The bulky nature of these substituents can influence the molecular packing in the solid state, which is crucial for charge mobility in thin-film devices.

Hypothetical Experimental Workflow

Should experimental data for this compound become available, a standard characterization workflow would be employed. The following diagram illustrates a typical experimental pipeline for assessing the photophysical properties of a novel organic electronic material.

Caption: A generalized workflow for the synthesis and characterization of organic electronic materials.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. Below are standard protocols for the key experiments mentioned in the workflow.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelengths of light absorbed by the molecule, providing insights into the electronic transitions.

-

Methodology:

-

A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or cyclohexane).

-

The solution is placed in a quartz cuvette with a defined path length (usually 1 cm).

-

A UV-Vis spectrophotometer is used to scan a range of wavelengths (e.g., 200-800 nm), measuring the absorbance at each wavelength.

-

A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum.

-

The absorption maxima (λ_abs) are identified from the resulting spectrum.

-

Photoluminescence (PL) Spectroscopy

-

Objective: To measure the emission spectrum of the molecule after excitation with light.

-

Methodology:

-

A dilute solution of the compound is prepared as for UV-Vis spectroscopy.

-

The solution is placed in a fluorescence cuvette.

-

A spectrofluorometer is used to excite the sample at a wavelength where it absorbs strongly (often the lowest energy absorption maximum).

-

The emission is collected, typically at a 90-degree angle to the excitation beam, and scanned over a range of wavelengths longer than the excitation wavelength.

-

The emission maxima (λ_em) are identified from the resulting spectrum.

-

Photoluminescence Quantum Yield (PLQY) Measurement

-

Objective: To determine the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.

-

Methodology (Relative Method):

-

A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen.

-

The absorption and emission spectra of both the sample and the standard are measured under identical conditions. The absorbance of both solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

The integrated fluorescence intensities of the sample and the standard are calculated from their emission spectra.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Fluorescence Lifetime Measurement

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

A dilute solution of the sample is excited with a pulsed light source (e.g., a laser diode or LED) with a very short pulse width.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the emitted photons is constructed.

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ).

-

Concluding Remarks for Researchers

While specific data for this compound is currently unavailable, the general principles and experimental protocols outlined here provide a robust framework for its future characterization. The unique substitution pattern of this molecule suggests it could possess interesting photophysical properties, making it a candidate for further investigation. Researchers are encouraged to perform these fundamental measurements to unlock its potential in the design of next-generation organic electronic materials. The broader family of carbazole derivatives continues to be a rich area of study, offering vast possibilities for tuning material properties for advanced applications.[1]

References

Electrochemical characterization of dibromophenyl carbazole derivatives

An In-depth Technical Guide on the Electrochemical Characterization of Dibromophenyl Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrochemical characterization of dibromophenyl carbazole derivatives, a class of molecules with significant potential in organic electronics and materials science. The introduction of bromine atoms onto the phenylcarbazole core allows for fine-tuning of the electronic properties, making these derivatives promising candidates for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2] Understanding their electrochemical behavior is paramount to designing and optimizing devices based on these materials.

Core Concepts in Electrochemical Characterization

The primary technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV) .[1] CV provides crucial information about the oxidation and reduction potentials, which are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][3] These energy levels govern the charge injection and transport properties of the material.

Quantitative Electrochemical Data

The electrochemical properties of dibromophenyl carbazole derivatives are highly sensitive to the substitution pattern and the experimental conditions under which they are measured. The following table summarizes key electrochemical data for 3,6-dibromo-9-phenylcarbazole, a foundational compound in this class.

| Compound | Oxidation Potential (Eox) [V] | Reference Electrode | Solvent/Electrolyte | HOMO Level [eV] (estimated from Eox) | Reference |

| 3,6-dibromo-9-phenylcarbazole | +1.53 | Not specified | Not specified | Not specified | [4] |

| 3,6-dibromo-9-phenylcarbazole | +1.23 (reversible) | SCE | Not specified | Not specified | [1] |

Note: Discrepancies in oxidation potentials can arise from different reference electrodes, solvents, electrolytes, and scan rates used in the experiments. It is crucial to consider these factors when comparing data from different sources.

The electron-withdrawing nature of the bromine atoms generally leads to a higher oxidation potential compared to unsubstituted 9-phenylcarbazole.[4] This indicates a stabilization of the HOMO level. Further functionalization at the 3, 6, and 9 positions can be used to modulate these energy levels. For instance, introducing electron-donating groups is expected to lower the oxidation potential, while electron-withdrawing groups would increase it.[1][4]

Experimental Protocols

A detailed experimental protocol for the cyclic voltammetry of dibromophenyl carbazole derivatives is provided below. This protocol is a synthesis of best practices reported in the literature for carbazole derivatives.[1][5][6]

1. Materials and Reagents:

-

Working Electrode: Glassy carbon or platinum electrode.[5]

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[4][5]

-

Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN).[2][5]

-

Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetraethylammonium chloride (TEACl).[5]

-

Analyte: Dibromophenyl carbazole derivative of interest at a concentration of approximately 1 mM.

-

Inert Gas: High-purity nitrogen or argon.[1]

2. Instrumentation:

-

A potentiostat capable of performing cyclic voltammetry.

3. Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Dissolve the supporting electrolyte in the chosen anhydrous solvent to a concentration of 0.1 M.

-

Dissolve the dibromophenyl carbazole derivative in the electrolyte solution to the desired concentration (e.g., 1 mM).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.[1]

-

Perform a background scan of the electrolyte solution to identify any interfering redox processes.

-

Record the cyclic voltammogram of the analyte solution by sweeping the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to observe oxidation, and then reversing the scan. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the reversibility of the redox processes.

-

4. Data Analysis:

-

Determine Oxidation and Reduction Potentials: Identify the peak potentials for the oxidation (Epa) and reduction (Epc) waves. For a reversible process, the half-wave potential (E1/2) can be calculated as (Epa + Epc) / 2.

-

Estimate HOMO and LUMO Levels: The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eoxonset) and reduction (Eredonset) potentials, respectively, using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[3]

-

HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple below the vacuum level and can vary slightly in the literature.

-

Visualizations

Experimental Workflow for Electrochemical Characterization

Caption: Workflow for the electrochemical characterization of dibromophenyl carbazole derivatives.

Structure-Property Relationship in Dibromophenyl Carbazole Derivatives

References

3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole molecular structure and conformation

An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a halogenated aromatic heterocyclic compound. While its primary applications appear to be in the field of materials science, particularly for Organic Light-Emitting Diodes (OLEDs), its structural features warrant a detailed examination for potential applications in medicinal chemistry and drug design.[1] This guide synthesizes available data on structurally related compounds to infer the molecular structure, conformation, and potential experimental protocols for this compound. Due to a lack of specific published experimental studies on this exact molecule, this document serves as a predictive and methodological resource.

Molecular Structure and Properties

This compound is composed of a central carbazole core, a dibrominated phenyl ring attached at the 3-position of the carbazole, and a phenyl group attached to the carbazole nitrogen (9-position).

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 1345021-52-4 | [2][3][4] |

| Molecular Formula | C₂₄H₁₅Br₂N | [3][4] |

| Molecular Weight | 477.20 g/mol | [3] |

| Purity | ≥98% (Commercially available) | [2] |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 167.0 to 171.0 °C | |

Conformational Analysis (Inferred)

Direct crystallographic data for this compound is not publicly available. However, analysis of similar carbazole derivatives allows for a reasoned prediction of its three-dimensional conformation.

The carbazole ring system itself is known to be essentially planar.[5][6] The key conformational features are the dihedral angles between this planar core and the two attached phenyl rings.

-

9-Phenyl Group: In the crystal structure of the related 9-(4-Bromophenyl)-9H-carbazole, the 4-bromophenyl ring is significantly twisted out of the plane of the carbazole moiety, with a dihedral angle of 49.87(5)°.[7][8] A similar significant twist is expected for the 9-phenyl group in the target molecule due to steric hindrance.

-

3-(3,5-Dibromophenyl) Group: For carbazole derivatives with substituents at the 3-position, such as 2-nitro-3-phenyl-9H-carbazole, the phenyl ring at the 3-position is also twisted with respect to the carbazole plane, showing dihedral angles of 55.54(6)° and 43.46(7)° in the two independent molecules of the asymmetric unit.[9]

This consistent trend in related structures strongly suggests that both the 9-phenyl and the 3-(3,5-dibromophenyl) rings in the target molecule are not coplanar with the central carbazole ring. This twisted conformation disrupts full π-conjugation across the entire molecule, which has significant implications for its electronic and photophysical properties.

Table 2: Predicted Conformational Parameters (Inferred from Analogous Structures)

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Carbazole Core | Essentially planar | Crystal structures of numerous carbazole derivatives[5][6][9] |

| Dihedral Angle (Carbazole Plane vs. 9-Phenyl Plane) | ~45-55° | Data from 9-(4-Bromophenyl)-9H-carbazole[7][8] |

| Dihedral Angle (Carbazole Plane vs. 3-Dibromophenyl Plane) | ~40-60° | Data from 3-substituted phenyl-carbazoles[9] |

Proposed Experimental Protocols

The following sections outline detailed methodologies for the synthesis and structural characterization of this compound, based on established procedures for similar compounds.

Synthesis

A plausible synthetic route would involve a Suzuki or similar palladium-catalyzed cross-coupling reaction. One potential pathway is the coupling of 3-bromo-9-phenyl-9H-carbazole with 3,5-dibromophenylboronic acid.

Materials:

-

3-Bromo-9-phenyl-9H-carbazole

-

3,5-Dibromophenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

-

Tributylphosphine or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or a similar anhydrous, deoxygenated solvent

Procedure:

-

To a dry, nitrogen-flushed reaction flask, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), 3,5-dibromophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add the solvent (e.g., toluene) to the flask.

-

In a separate vessel, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.03 eq.) and the phosphine ligand (0.06 eq.) in a small amount of the solvent.

-

Add the catalyst solution to the reaction mixture.

-

Heat the mixture under a nitrogen atmosphere at reflux (e.g., 110 °C for toluene) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Partition the mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

-

Remove the solvent under reduced pressure to yield the crude product.

Purification:

-

The crude product should be purified by column chromatography on silica gel, using a non-polar/polar solvent system (e.g., hexane/dichloromethane or petroleum ether/ethyl acetate) to isolate the pure compound.[7]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform/ethanol) to obtain crystals suitable for analysis.[5]

Structural Characterization

To confirm the identity, purity, and conformation of the synthesized product, the following analytical techniques are essential:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition (C₂₄H₁₅Br₂N).[10]

-

Single-Crystal X-ray Diffraction: This is the definitive method to determine the solid-state molecular structure, including bond lengths, bond angles, and the critical dihedral angles between the carbazole and phenyl rings. Growing suitable crystals would be a key objective of the purification step.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization of the target molecule.

Conclusion

While direct experimental data on this compound is sparse in scientific literature, a robust understanding of its molecular structure and conformation can be inferred from related, well-characterized carbazole derivatives. The molecule likely possesses a non-planar conformation with significant twisting of the peripheral phenyl rings relative to the central carbazole core. The provided experimental protocols, based on established chemical syntheses and analytical techniques, offer a clear pathway for its synthesis and definitive structural elucidation. This foundational knowledge is critical for exploring its potential in materials science and as a scaffold in medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 1345021-52-4 | Benchchem [benchchem.com]

- 4. myuchem.com [myuchem.com]

- 5. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

Thermal Stability Analysis of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability analysis of the novel carbazole derivative, 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole. While specific experimental thermal analysis data for this compound is not yet publicly available, this document outlines the expected thermal properties based on the analysis of structurally similar carbazole derivatives. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to facilitate future studies. Furthermore, a plausible thermal decomposition pathway is proposed and visualized, offering insights into the molecule's behavior at elevated temperatures. This guide serves as a critical resource for researchers and professionals engaged in the development and characterization of new carbazole-based materials for applications in organic electronics, pharmaceuticals, and other advanced fields.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their excellent thermal stability, charge transport properties, and tunable photophysical characteristics. These properties make them promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key intermediates in medicinal chemistry. The introduction of heavy atoms like bromine and additional aromatic moieties such as a phenyl group can further modulate these properties.

The subject of this guide, this compound, is a complex derivative where the carbazole core is substituted with a dibromophenyl group at the 3-position and a phenyl group at the 9-position (the nitrogen atom). These substitutions are expected to significantly influence the material's thermal stability, electronic properties, and solid-state morphology. Understanding the thermal behavior of this compound is paramount for its potential application, as it dictates the processing conditions, operational lifetime, and degradation mechanisms of devices or formulations incorporating it.

Expected Thermal Properties and Data from Analogous Compounds

Direct experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not available in the current literature. However, by examining data from structurally related compounds, we can infer its likely thermal characteristics.

The carbazole core itself is known for its high thermal stability. The introduction of a phenyl group at the 9-position generally enhances this stability due to an increase in molecular weight and intermolecular interactions. The dibromophenyl substituent at the 3-position is also expected to contribute to a higher decomposition temperature.

Below are tables summarizing the thermal properties of various carbazole derivatives, which can serve as a benchmark for estimating the thermal stability of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data of Representative Carbazole Derivatives

| Compound Name | Decomposition Temperature (Td, 5% weight loss) (°C) | Analysis Atmosphere |

| 9-Phenylcarbazole | > 350 | Nitrogen |

| 3,6-Dibromo-9-phenylcarbazole | > 300 | Nitrogen |

| 3,6-Di-tert-butylcarbazole | ~300 | Nitrogen |

| Various Phenylcarbazole Copolymers | 349 - 488 | Nitrogen |

Data compiled from publicly available research on carbazole derivatives. The exact values can vary based on experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data of Representative Carbazole Derivatives

| Compound Name | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| 9-Phenylcarbazole | ~125 | ~96 |

| Carbazole-diimide (alicyclic) | 142-182 | - |

| Carbazole Dendrimer (G2CB) | 206 | - |

| Carbazole Dendrimer (G2CC) | 245 | - |

Data compiled from publicly available research on carbazole derivatives. The presence and values of Tg and Tm are highly dependent on the molecular structure and purity.

Based on this comparative data, it is anticipated that this compound will exhibit a high decomposition temperature, likely exceeding 300 °C, and may possess a high glass transition temperature, contributing to good morphological stability in the solid state.

Experimental Protocols

To ensure accurate and reproducible thermal analysis of this compound, the following standardized protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the high-purity solid sample into a clean, tared alumina or platinum crucible.

-

Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram will plot the percentage of weight loss against temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of the high-purity solid sample into a clean, tared aluminum pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: The analysis should be performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min. This step removes the sample's thermal history.

-

Cooling Scan: Cool the sample from the high temperature back to 25 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample again from 25 °C to the high temperature at a heating rate of 10 °C/min. The Tg and Tm are determined from this second heating scan to ensure they are material properties and not artifacts of the sample's history.

-

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The glass transition (Tg) will appear as a step-like change in the baseline, while melting (Tm) will be observed as an endothermic peak.

Visualizations: Workflows and Plausible Decomposition Pathways

To provide a clearer understanding of the experimental process and the potential chemical transformations during thermal degradation, the following diagrams are provided.

Caption: General workflow for the thermal analysis of this compound.

The thermal decomposition of brominated aromatic compounds often proceeds through the cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. For this compound, the decomposition is likely to be initiated by the homolytic cleavage of the C-Br bonds, leading to the formation of radical species. Subsequent reactions could involve hydrogen abstraction, fragmentation of the carbazole or phenyl rings, and the formation of various volatile and non-volatile byproducts.

Caption: A plausible thermal decomposition pathway for this compound.

Conclusion

While awaiting direct experimental verification, this technical guide provides a robust framework for understanding and analyzing the thermal stability of this compound. Based on the thermal behavior of analogous compounds, this molecule is expected to possess high thermal stability, a critical attribute for its application in high-performance organic electronic devices and as a stable intermediate in pharmaceutical synthesis. The detailed experimental protocols for TGA and DSC analysis provided herein offer a standardized approach for the future characterization of this and other novel carbazole derivatives. The proposed decomposition pathway serves as a foundational model for understanding the material's degradation mechanism, which is essential for predicting its long-term stability and reliability. This guide is intended to be a valuable resource for researchers and professionals, enabling them to advance the development and application of this promising class of materials.

Theoretical and computational studies of 9-phenyl-9H-carbazole compounds

An In-depth Technical Guide to Theoretical and Computational Studies of 9-Phenyl-9H-Carbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 9-phenyl-9H-carbazole core structure is a foundational component in the development of advanced organic materials and pharmacologically active agents.[1][2] Its inherent properties, such as high thermal stability, excellent charge transport characteristics, and strong luminescence, make it a versatile scaffold for a wide range of applications.[1][3][4] These applications include high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and the design of novel anticancer and antioxidant agents.[1][2][5]

Theoretical and computational chemistry offers powerful tools for predicting and understanding the electronic and photophysical properties of 9-phenyl-9H-carbazole derivatives at a molecular level.[6] By combining computational modeling with experimental validation, researchers can establish clear structure-property relationships. This synergy accelerates the rational design of new molecules with tailored functionalities, reducing the cost and time associated with traditional trial-and-error discovery processes.[2][7] This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of these compounds, supported by experimental data and detailed protocols.

Theoretical and Computational Methodologies

The investigation of 9-phenyl-9H-carbazole compounds heavily relies on quantum chemical calculations to elucidate their molecular geometries, electronic structures, and spectroscopic properties.

Density Functional Theory (DFT): DFT is the most common method used to determine the ground-state electronic structure and optimized geometry of these molecules.[6][8] Functionals such as B3LYP are frequently employed with basis sets like 6-31G(d,p) or 6-311+G(2d,p) to achieve a balance between computational cost and accuracy.[7][8][9] These calculations provide crucial information on molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[10]

Time-Dependent Density Functional Theory (TD-DFT): To understand the photophysical properties, TD-DFT calculations are performed on the DFT-optimized ground-state structures.[11] This method is used to predict the electronic absorption and emission spectra (UV-Vis and photoluminescence), which correspond to electronic transitions between molecular orbitals.[8]

Solvent Effects: To accurately model the behavior of these compounds in solution, a conductor-like polarizable continuum model (CPCM) is often incorporated into the DFT calculations to account for the influence of the solvent.[8][9]

Data Presentation: A Comparative Overview

Quantitative data from theoretical predictions and experimental measurements are crucial for validating computational models and understanding the properties of 9-phenyl-9H-carbazole derivatives.

Photophysical Properties

The photophysical properties determine the light absorption and emission characteristics of these compounds, which is critical for applications in OLEDs and fluorescent probes. The data below showcases properties for several 9-phenyl-9H-carbazole-based ortho-carboranyl luminophores.

| Compound | Absorption Max (λabs, nm) [in THF] | Emission Max (λem, nm) [in Film] | Photoluminescence Quantum Yield (ΦPL, %) [in Film] |

| 1F | ~329 | 540 | 36.4 |

| 2P | ~329 | 536 | 21.6 |

| 3M | ~329 | 534 | 12.3 |

| 4T | ~329 | 545 | 45.1 |

| (Data sourced from reference[11]) |

Electrochemical and Electronic Properties

The electrochemical properties, particularly the oxidation potential, are directly related to the HOMO and LUMO energy levels, which govern charge injection and transport in electronic devices.[10]

| Compound | Onset Oxidation Potential (Eox, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg, eV) |

| 9-Phenylcarbazole | 1.26 | -5.66 | -1.96 (est.) | 3.70 (est.) |

| 3,6-dibromo-9-phenylcarbazole | 1.40 | -5.80 | -2.10 (est.) | 3.70 (est.) |

| Carbazole | 1.12 | -5.52 | -2.12 (est.) | 3.40 (est.) |

| (Data compiled and estimated from references[7][10][12]. Note: HOMO/LUMO levels are often estimated from electrochemical data and can vary based on experimental conditions and calculation methods.[10]) |

Experimental Protocols

Reproducible and detailed experimental protocols are essential for generating high-quality data to compare with theoretical models.[7]

Synthesis: Ullmann Condensation

A common method for synthesizing 9-phenyl-9H-carbazole derivatives is the copper-catalyzed Ullmann condensation.[13]

-

Reagents & Setup: In a round-bottom flask, combine 9H-carbazole (1.1 equiv), the desired aryl halide (e.g., 1-fluoro-4-iodobenzene, 1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), a ligand such as 1,10-phenanthroline (0.1 equiv), and a base like potassium carbonate (K₂CO₃, 5.0 equiv).[13][14]

-

Solvent & Reaction: Add a suitable solvent, such as dimethylformamide (DMF), and stir the mixture under an inert nitrogen atmosphere.[13][14]

-

Heating: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).[13]

-

Workup: Upon completion, cool the mixture to room temperature and quench it with ice-water.[13]

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 9-phenyl-9H-carbazole derivative.[13]

Electrochemical Analysis: Cyclic Voltammetry (CV)

CV is the standard technique for determining the redox potentials and estimating the HOMO/LUMO energy levels of these compounds.[10]

-

Cell Configuration: Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Prepare a solution of the analyte (1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Scan the potential from an initial value to a final value and back, recording the resulting current.

-

Data Analysis: Determine the onset oxidation potential (Eox) from the resulting voltammogram. The HOMO energy level can be estimated using the empirical formula: HOMO = - (Eox_onset + 4.4) eV.[10] The LUMO level can then be estimated by subtracting the optical bandgap (Eg), obtained from UV-Vis spectroscopy, from the HOMO energy.[10]

Photophysical Characterization: UV-Vis and Photoluminescence (PL) Spectroscopy

These techniques are used to measure the absorption and emission properties of the compounds.

-

Sample Preparation: Prepare a dilute solution (e.g., 1-50 µM) of the compound in a spectroscopic grade solvent (e.g., THF, toluene).[4][11]

-

UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm) to determine the absorption maxima (λabs).[4]

-

Photoluminescence (PL): Use a spectrofluorometer to measure the emission spectrum. Excite the sample at a wavelength corresponding to a major absorption band and record the emitted light to determine the emission maxima (λem).

-

Quantum Yield: The absolute photoluminescence quantum yield (ΦPL) can be measured using an integrating sphere to quantify the efficiency of the emission process.[11]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help visualize the complex relationships and workflows involved in the study of 9-phenyl-9H-carbazole compounds.

Caption: Synergistic workflow combining experimental and computational studies.

Caption: Influence of structural modifications on electronic properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 9. jnsam.com [jnsam.com]

- 10. benchchem.com [benchchem.com]

- 11. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 13. benchchem.com [benchchem.com]

- 14. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Carbazole-Based Materials in Modern Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics and optoelectronics. Their inherent electronic properties, coupled with their synthetic versatility, have positioned them as critical components in a myriad of applications, ranging from vibrant displays and efficient solar cells to sensitive sensors and potential therapeutic agents. This technical guide provides an in-depth exploration of the electronic properties of carbazole-based materials, detailing their synthesis, characterization, and application, with a focus on providing actionable data and protocols for professionals in the field.

Core Electronic Properties of the Carbazole Moiety

The efficacy of carbazole in electronic applications stems from its unique molecular structure. As an aromatic heterocyclic compound, it possesses a rigid, planar tricyclic system with an electron-rich nitrogen atom. This configuration facilitates several key electronic characteristics:

-

Excellent Hole-Transporting Capability: The nitrogen atom's lone pair of electrons contributes to the π-conjugated system, making carbazole an excellent electron donor and, consequently, a highly effective hole-transporting material.[1][2]

-

High Thermal and Chemical Stability: The fused aromatic ring system imparts significant thermal and chemical stability, a crucial attribute for the longevity and reliability of electronic devices.[2]

-

Tunable Electronic Structure: The carbazole core can be readily functionalized at various positions (N-9, C-3, C-6, C-2, C-7), allowing for the precise tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1][3] This tunability is paramount for optimizing device performance.

-

High Photoluminescence Quantum Yield: Many carbazole derivatives exhibit strong fluorescence, making them suitable for use as emissive materials in organic light-emitting diodes (OLEDs).[4]

Synthesis of Carbazole-Based Materials: Key Experimental Protocols

The synthesis of functionalized carbazole derivatives is central to harnessing their potential. Several modern cross-coupling reactions are routinely employed to create a diverse library of carbazole-based materials.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, often used to introduce aryl substituents to the carbazole core.[5][6]

General Protocol:

-

Reactants: A halogenated carbazole derivative (e.g., 3-bromo-9H-carbazole), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are required.[6]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.

-

Procedure: The reactants are dissolved in the solvent system, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The palladium catalyst is then added, and the mixture is heated to reflux (typically 80-110 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TTC).[7]

-

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, particularly for the N-arylation of the carbazole nitrogen.[8][9]

General Protocol:

-

Reactants: 9H-carbazole, an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide or potassium carbonate) are the key components.[8]

-

Solvent: Anhydrous, deoxygenated solvents such as toluene or xylene are used.

-

Procedure: The carbazole, aryl halide, base, and ligand are added to a reaction vessel under an inert atmosphere. The solvent is added, followed by the palladium catalyst. The reaction mixture is then heated to reflux (typically 80-120 °C) for several hours to overnight.[8]

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The final product is purified by column chromatography or recrystallization.[8]

Characterization of Electronic Properties: Methodologies

A combination of electrochemical and spectroscopic techniques, supported by computational modeling, is employed to elucidate the electronic properties of carbazole-based materials.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of a material.[1][10]

Experimental Protocol:

-

Setup: A three-electrode cell is used, comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[10][11]

-

Electrolyte: The carbazole derivative is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[12]

-

Measurement: A potential is swept between two limits, and the resulting current is measured. The oxidation and reduction potentials of the material can be determined from the resulting voltammogram.

-

Data Analysis: The HOMO energy level is calculated from the onset oxidation potential (E_ox) relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the empirical formula: HOMO = -[E_ox (vs Fc/Fc⁺) + 5.1] eV.[3] The LUMO energy level can be estimated by adding the optical band gap (obtained from UV-Vis spectroscopy) to the HOMO energy level.

UV-Visible and Fluorescence Spectroscopy

These spectroscopic techniques provide insights into the optical properties of the materials, including their absorption and emission characteristics.

Experimental Protocol:

-

Sample Preparation: Dilute solutions of the carbazole derivative are prepared in a suitable spectroscopic-grade solvent (e.g., dichloromethane, toluene, or THF).

-

UV-Vis Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The absorption onset is used to calculate the optical band gap (E_g) of the material.

-

Fluorescence Spectroscopy: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to its maximum absorption, and the resulting fluorescence is measured. The photoluminescence quantum yield (PLQY) can also be determined using a standard fluorophore.[13]

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic and structural properties of molecules.[14][15]

Computational Details:

-

Software: Quantum chemistry software packages such as Gaussian or ORCA are commonly used.

-

Methodology: The geometry of the carbazole derivative is first optimized using a functional like B3LYP with a basis set such as 6-31G(d) or 6-311+G(2d,p).[14][16]

-

Property Calculation: Following geometry optimization, the HOMO and LUMO energy levels, as well as the simulated UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT), can be calculated.[17][18] These theoretical values are then compared with experimental data for validation.[15]

Applications and Performance Data

The exceptional electronic properties of carbazole-based materials have led to their widespread use in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used as host materials for phosphorescent emitters and as blue fluorescent emitters in OLEDs.[4][19]

Fabrication Protocol for a Generic OLED:

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol.[20] They are then treated with UV-ozone to improve the work function of the ITO.

-

Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).[20] For solution-processed devices, these layers are deposited by spin-coating.[21]

-

Cathode Deposition: A metal cathode (e.g., LiF/Al or Ca/Al) is deposited on top of the organic layers through a shadow mask.[20]

-

Encapsulation: The device is encapsulated in an inert atmosphere (e.g., a glove box) to protect it from moisture and oxygen.

Table 1: Performance of Carbazole-Based OLEDs

| Carbazole Derivative | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | Emission Color | Reference |

| IDC-Py | Emitter | 6.08 | 4.13 | Not Specified | Deep-Blue | [4] |

| DBTO-IN/CAR | Host | 19.03 (with Ir(ppy)₃) | 51.98 | Not Specified | Green | [4] |

| CZ-2 | Emitter | 9.5 | ~20 | Not Specified | Greenish-Blue | [21] |

| TCBzC | Emitter | Not Specified | 31.6 | 2.5 | Not Specified | [19] |

Organic Solar Cells (OSCs)

In organic solar cells, carbazole-based materials are primarily used as electron-donating materials in the active layer.[22][23]

Table 2: Performance of Carbazole-Based Organic Solar Cells

| Carbazole Derivative | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) (%) | Reference |

| 1Cl-2PACz | ITO/SAM/PM6:L8-BO/PDINN/Ag | 19.03 | Not Specified | >25.9 | 80.7 | [22] |

| 1Cl-2PACz | ITO/SAM/D18:L8-BO/PDINN/Ag | 20.12 | Not Specified | Not Specified | Not Specified | [24] |

| DI3TCz | Not Specified | 6.46 | 0.97 | 10.40 | 65 | [23] |

Organic Field-Effect Transistors (OFETs) and Sensors

The excellent charge transport properties of carbazoles also make them suitable for use in the active layer of OFETs. Furthermore, the electron-rich nature of the carbazole nucleus allows for its use in chemical sensors, where interactions with analytes can modulate the material's photophysical properties.[13]

Carbazole Derivatives in Drug Development

Beyond electronics, the carbazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[25][26] The synthesis and characterization techniques detailed in this guide are directly applicable to the development of novel carbazole-based therapeutic agents. Molecular docking studies are often employed to understand the interaction of these compounds with biological targets.[25]

Conclusion

Carbazole-based materials are at the forefront of innovation in organic electronics and drug discovery. Their remarkable and tunable electronic properties, combined with well-established synthetic routes, ensure their continued prominence in these fields. This technical guide has provided a comprehensive overview of the core electronic properties, synthesis, characterization, and applications of these versatile compounds, offering valuable data and protocols for researchers and professionals. The ongoing exploration of novel carbazole derivatives promises to unlock even more advanced and efficient technologies in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. iieta.org [iieta.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 15. benchchem.com [benchchem.com]

- 16. jnsam.com [jnsam.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Efficient carbazole-based small-molecule organic solar cells with an improved fill factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Emergence of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole in Organic Electronics: A Technical Guide

An In-depth Exploration of a Promising Carbazole Derivative for Advanced Electronic Applications

The field of organic electronics continues to be a fertile ground for innovation, with the development of novel materials driving significant advancements in device performance and efficiency. Among the various classes of organic semiconductors, carbazole derivatives have garnered considerable attention due to their excellent thermal stability, superior charge transport properties, and tunable photophysics. This technical guide delves into the discovery and significance of a particularly promising, albeit sparsely documented, carbazole derivative: 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole .

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It consolidates the available information on this molecule, drawing parallels from closely related compounds to elucidate its potential applications, synthesis, and fundamental properties in the realm of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Introduction: The Significance of Carbazole-Based Materials

Carbazole, a nitrogen-containing heterocyclic compound, forms the backbone of a vast array of functional organic materials. The rigid and planar structure of the carbazole moiety facilitates efficient π-electron delocalization, which is crucial for charge transport.[1][2] The nitrogen atom provides a site for facile chemical modification, allowing for the fine-tuning of the molecule's electronic and physical properties.

The introduction of a phenyl group at the 9-position of the carbazole core, as seen in 9-phenyl-9H-carbazole derivatives, enhances the thermal and morphological stability of the material, which is critical for the longevity of electronic devices.[3] Furthermore, the strategic placement of substituents on the carbazole and phenyl rings can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the charge injection and transport balance within a device.[1]

The subject of this guide, this compound, features two bromine atoms on the 3-phenyl substituent. These bromine atoms serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[4] This synthetic flexibility allows for the creation of more complex molecular architectures with tailored optoelectronic properties, making it a valuable building block for novel host and emitter materials in OLEDs.[4]

Physicochemical Properties

| Property | Inferred Value/Characteristic | Reference Compound(s) |

| Molecular Formula | C₂₄H₁₅Br₂N | - |

| Molecular Weight | 477.20 g/mol | - |

| Appearance | Expected to be a white or off-white crystalline solid | General observation for similar carbazole derivatives |

| Thermal Stability | High, with a decomposition temperature likely exceeding 350 °C | Carbazole derivatives are known for high thermal stability[2][5] |

| Solubility | Soluble in common organic solvents like toluene, chloroform, and THF | Inferred from the presence of phenyl and carbazole moieties |

| Photoluminescence | Expected to exhibit strong blue fluorescence in solution and solid state | 9-phenyl-9H-carbazole derivatives are typically blue emitters[6][7] |

| Electrochemical Gap | Wide bandgap material, suitable as a host for phosphorescent emitters | Carbazole-based hosts generally have high triplet energies[5][8] |

Synthesis and Experimental Protocols

The synthesis of this compound would most likely be achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible synthetic route would involve the reaction of 9-phenyl-9H-carbazole-3-boronic acid with 1,3,5-tribromobenzene or the coupling of 3-bromo-9-phenyl-9H-carbazole with (3,5-dibromophenyl)boronic acid. The former is depicted below.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of carbazole derivatives.

Materials:

-

9-Phenyl-9H-carbazole-3-boronic acid (1.0 eq)

-

1,3,5-Tribromobenzene (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 9-phenyl-9H-carbazole-3-boronic acid, 1,3,5-tribromobenzene, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to create an inert atmosphere.

-

Solvent Addition: Add a degassed 4:1:1 mixture of toluene, ethanol, and water to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous phase three times with dichloromethane.

-

Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient as the eluent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical and Electrochemical Properties (Inferred)

While specific data is unavailable, the expected properties can be extrapolated from related carbazole compounds.

| Parameter | Expected Value/Range | Method of Determination |

| Absorption Maximum (λₘₐₓ) | ~330-350 nm | UV-Vis Spectroscopy |

| Emission Maximum (λₑₘ) | ~380-420 nm (Blue) | Photoluminescence Spectroscopy |

| Photoluminescence Quantum Yield (Φₚₗ) | > 60% in solid state | Integrating Sphere Measurement |

| HOMO Energy Level | ~ -5.6 to -5.8 eV | Cyclic Voltammetry (CV) |

| LUMO Energy Level | ~ -2.2 to -2.4 eV | CV and Optical Bandgap |

| Triplet Energy (Eₜ) | > 2.8 eV | Phosphorescence Spectroscopy at low temperature (77K) |

Experimental Protocols for Characterization

UV-Vis and Photoluminescence Spectroscopy:

-

Prepare dilute solutions of the compound in a suitable solvent (e.g., toluene or THF).

-

Record the absorption spectrum using a UV-Vis spectrophotometer.

-

Measure the photoluminescence spectrum using a fluorometer, exciting at the absorption maximum.

-

For solid-state measurements, prepare thin films of the material by spin-coating or thermal evaporation onto a quartz substrate.

Cyclic Voltammetry:

-

Dissolve the compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).

-

Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

-

Record the cyclic voltammogram and determine the onset oxidation potential to calculate the HOMO level relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Application in Organic Electronics: A Workflow

The primary application of this compound is anticipated to be as a host material in phosphorescent OLEDs (PhOLEDs) due to its likely high triplet energy.

Caption: A typical workflow for the application of the title compound in OLEDs.

Experimental Protocol for OLED Fabrication (Illustrative)

Device Structure: ITO / HTL / EML / ETL / LiF / Al

-

ITO: Indium Tin Oxide (Anode)

-

HTL: Hole Transport Layer (e.g., TAPC)

-

EML: Emissive Layer (Host: this compound + Guest: Phosphorescent emitter, e.g., Ir(ppy)₃)

-

ETL: Electron Transport Layer (e.g., TPBi)

-

LiF: Lithium Fluoride (Electron Injection Layer)

-

Al: Aluminum (Cathode)

Procedure:

-

Substrate Preparation: Clean patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone.

-

Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system. Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors.

-

Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

Conclusion and Future Outlook

While a dedicated body of research on this compound is yet to be published, its molecular architecture strongly suggests its potential as a high-performance material for organic electronics. Its carbazole core provides a robust platform for efficient charge transport and thermal stability, while the dibromophenyl substituent offers a gateway for further chemical modifications to fine-tune its properties.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound to establish its precise photophysical and electrochemical properties. Subsequent fabrication and testing of OLED devices incorporating this material will be crucial to validate its performance as a host or emitter and to understand its role in enhancing device efficiency, color purity, and operational lifetime. The insights gained from such studies will undoubtedly contribute to the broader development of advanced carbazole-based materials for next-generation organic electronic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HKU Scholars Hub: Highly Efficient Orange and Warm White Phosphorescent OLEDs Based on a Host Material with a Carbazole-Fluorenyl Hybrid [hub.hku.hk]

- 8. researchgate.net [researchgate.net]

Basic synthesis pathway for 9-phenyl-9H-carbazole core structures

For Researchers, Scientists, and Drug Development Professionals